biological function of H-gamma-Glu-Gly-OH in gamma-glutamyl cycle
biological function of H-gamma-Glu-Gly-OH in gamma-glutamyl cycle
The following technical guide details the biological function, mechanistic role, and experimental characterization of H-gamma-Glu-Gly-OH (
Biological Function and Mechanistic Role of H- -Glu-Gly-OH in the -Glutamyl Cycle
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary
H-
Biologically, this molecule serves three critical functions:
-
Metabolic Shunt: It facilitates the conservation of the
-glutamyl moiety, bypassing immediate glutamate loss to the extracellular space. -
Neuromodulation: It acts as an endogenous modulator of excitatory amino acid receptors (NMDA/AMPA) and Calcium-Sensing Receptors (CaSR), contributing to synaptic regulation and the "Kokumi" sensation.
-
Clinical Biomarker: Circulating levels are differentially regulated in pathologies such as Gestational Diabetes Mellitus (GDM), Sarcopenia, and Chronic Kidney Disease (CKD).
Molecular Architecture & Physicochemical Profile
H-
| Property | Specification |
| IUPAC Name | (4S)-4-amino-5-(carboxymethylamino)-5-oxopentanoic acid |
| Sequence | |
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol |
| pKa Values | |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1] |
| Stability | Resistant to cytosolic peptidases; specifically degraded by |
The -Glutamyl Cycle: Mechanistic Positioning
The
Enzymatic Biosynthesis (The "Ping-Pong" Mechanism)
Enzyme:
GGT operates via a modified ping-pong bi-bi mechanism.[1]
-
Acylation: GGT attacks the
-glutamyl bond of GSH, releasing Cys-Gly and forming a -glutamyl-enzyme intermediate.[1] -
Deacylation (Transpeptidation): The enzyme intermediate is attacked by an acceptor amino acid. While many amino acids can serve as acceptors, Glycine is a kinetically favored acceptor in specific physiological contexts, yielding
-Glu-Gly .[1]
Enzymatic Degradation (Intracellular Recovery)
Enzyme:
Upon transport into the cell,
Pathway Visualization
The following diagram illustrates the specific shunt involving H-
Figure 1: The
Physiological & Pharmacological Significance[1]
Neurotransmission and Excitotoxicity
While the D-isomer (
-
Mechanism: It shares structural homology with Glutamate and GABA. It acts as a low-affinity ligand for NMDA receptors (GluN2B subunits) and can function as a partial antagonist or modulator, protecting against excitotoxicity during high oxidative stress when GSH breakdown is accelerated.[1]
-
Kokumi Effect: H-
-Glu-Gly-OH activates the Calcium-Sensing Receptor (CaSR) in lingual tissue, enhancing the intensity of salty and umami tastes, a phenomenon known as "Kokumi."[1]
Clinical Biomarker Associations
Recent metabolomics studies have established H-
| Condition | Observation | Pathophysiological Insight |
| Gestational Diabetes (GDM) | Decreased in Amniotic Fluid | Indicates impaired placental amino acid transport or altered GSH turnover in the fetus.[1] |
| Sarcopenia | Positively Correlated with Muscle Mass | Reflects healthy GSH salvage capacity and glycine availability for muscle protein synthesis. |
| Chronic Kidney Disease (CKD) | Increased in Plasma | Suggests renal tubular dysfunction, preventing the efficient reuptake and cyclization of |
| Myocardial Infarction (MI) | Protective Association | Higher levels correlate with reduced risk, potentially due to antioxidant capacity or glycine reservoir function. |
Experimental Methodologies
Protocol 1: Enzymatic Synthesis of H- -Glu-Gly-OH
Rationale: Chemical synthesis of
Reagents:
-
Enzyme: Equine or Porcine Kidney GGT (Type I).
-
Donor:
-Glutamyl-p-nitroanilide (GpNA) (2.5 mM) or Glutathione (10 mM).[1] -
Acceptor: Glycine (100–500 mM). Note: High acceptor concentration drives transpeptidation over hydrolysis.
-
Buffer: 100 mM Tris-HCl, pH 8.5.
Workflow:
-
Reaction Mix: Dissolve Glycine (Acceptor) in Tris-HCl buffer to saturation or high concentration (500 mM). Adjust pH to 8.5.
-
Initiation: Add Donor (GpNA or GSH) and GGT (0.5 U/mL).
-
Incubation: Incubate at 37°C for 2–4 hours. Monitor the release of p-nitroaniline (yellow, 405 nm) if using GpNA.
-
Termination: Stop reaction by adding 20% Acetic Acid or heating at 95°C for 5 min.
-
Purification: Separate H-
-Glu-Gly-OH from free Gly and Glu using Anion Exchange Chromatography (Dowex 1x8, acetate form), eluting with a gradient of acetic acid (0.5 M to 2.0 M).
Protocol 2: LC-MS/MS Quantification in Biological Fluids
Rationale: Due to its polarity and lack of strong chromophores, Mass Spectrometry is the gold standard for detection.[1]
Instrument: Triple Quadrupole MS coupled with UHPLC. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., Waters BEH Amide).
Step-by-Step:
-
Sample Prep: Mix 50
L plasma with 150 L cold Acetonitrile (containing internal standard, e.g., -Glu-Gly- ). Centrifuge at 14,000 x g for 10 min. -
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.
-
-
Gradient: 90% B to 50% B over 10 minutes.
-
MS Settings (ESI Positive Mode):
-
Validation: Linear range typically 10 nM – 10
M.
References
-
Meister, A. (1973). "On the enzymology of amino acid transport." Science, 180(4081), 33-39.[1] Link
-
Hanigan, M. H. (2014). "Gamma-glutamyl transpeptidase: redox regulation and drug resistance."[1] Advances in Cancer Research, 122, 103-141.[1] Link
-
Oakley, A. J., et al. (2008). "The structure and function of gamma-glutamyl transpeptidase." Protein Science, 17(12), 2059-2070.[1] Link
-
Duarte, J. M., et al. (2014). "Impact of gestational diabetes on the maternal and fetal metabolome." Metabolomics, 10, 1113-1125.[1] Link
-
Ueda, Y., et al. (1997). "Flavor characteristics of kokumi peptide, gamma-glutamyl-glycine." Bioscience, Biotechnology, and Biochemistry, 61(11), 1977-1980. Link
-
Francis, P. T., et al. (1980). "Gamma-glutamylglycine: A potent antagonist of excitatory amino acid neurotransmission."[1] Journal of Neurochemistry, 35(6), 1450-1455. Link
Sources
- 1. CAS 1948-29-4: γ-Glu-Gly | CymitQuimica [cymitquimica.com]
- 2. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Plasma metabolites and risk of myocardial infarction: a bidirectional Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
